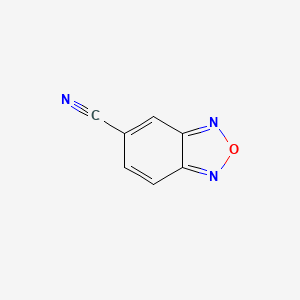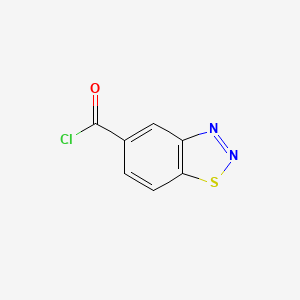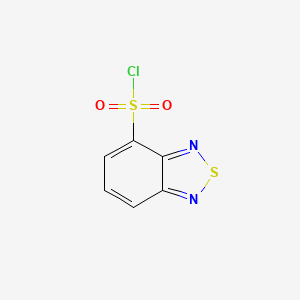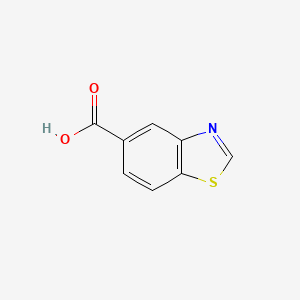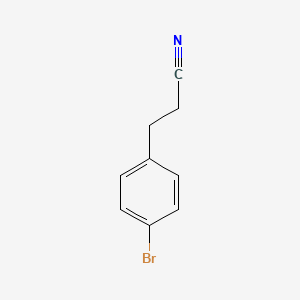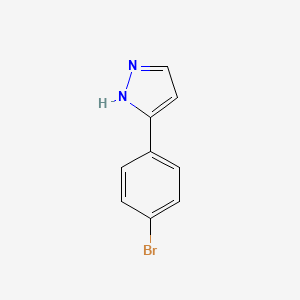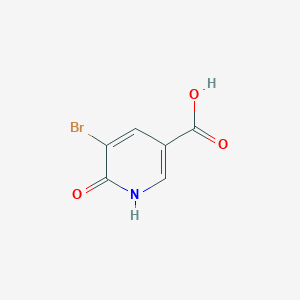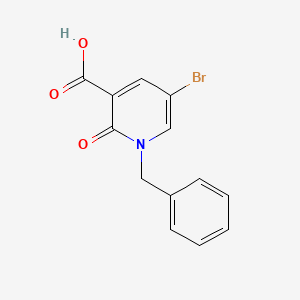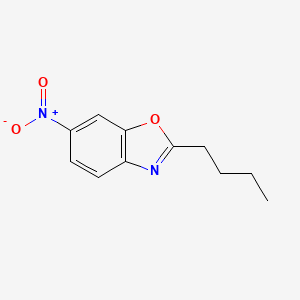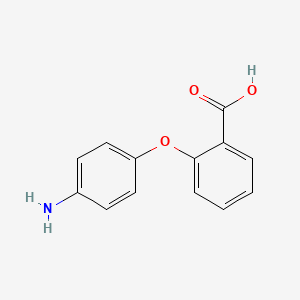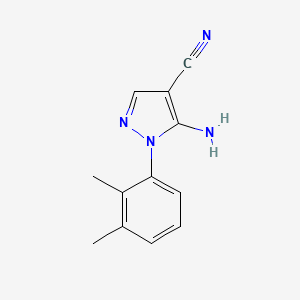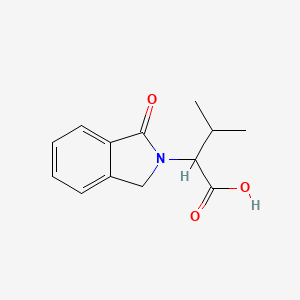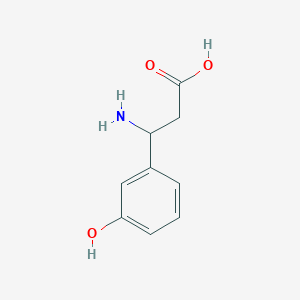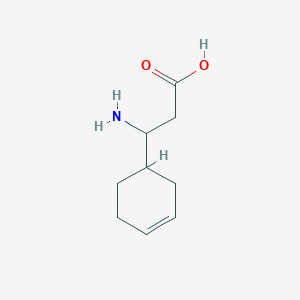![molecular formula C11H7BrF3NS B1273882 5-溴-4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑 CAS No. 850375-27-8](/img/structure/B1273882.png)
5-溴-4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑
描述
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes and enzyme activities.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes, influencing their function .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming covalent bonds, influencing the function of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound’s interactions with proteins often involve hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its inhibitory effects .
Cellular Effects
The effects of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming stable complexes with their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular processes, such as changes in gene expression and metabolic pathways. The compound’s trifluoromethyl group enhances its binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and altered gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolite levels and metabolic flux. These interactions can have downstream effects on energy production and overall cellular function .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it interacts with metabolic enzymes and influences energy production. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Dehalogenated thiazoles.
相似化合物的比较
- 4-Bromo-3-(trifluoromethyl)anisole
- 2-Bromo-5-methoxybenzotrifluoride
- 4-Bromo-α,α,α-trifluorotoluene
Comparison:
- Uniqueness: The presence of the thiazole ring in 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole distinguishes it from other similar compounds. The thiazole ring imparts unique electronic and steric properties, making it a versatile intermediate in various chemical reactions.
- Functional Groups: The combination of bromine, methyl, and trifluoromethyl groups in this compound provides a unique set of reactivity and interaction profiles compared to other similar compounds.
属性
IUPAC Name |
5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NS/c1-6-9(12)17-10(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCIYGNYGIKEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384971 | |
| Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-27-8 | |
| Record name | 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


